molecular formula C19H15ClN6O2S B2925103 N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-01-4

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2925103
CAS RN: 894054-01-4
M. Wt: 426.88
InChI Key: REAGEDIVVDWQSS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds with related structures have been explored for their anticancer effects. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects due to their ability to inhibit PI3Ks and mTOR, which are key signaling molecules in cancer cell proliferation and survival. The replacement of the acetamide group with an alkylurea moiety in these compounds resulted in potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial Applications

Research on triazolo[1,5-c]pyrimidines has indicated potential antiasthma properties due to their ability to act as mediator release inhibitors. This suggests that structurally similar compounds might also possess antimicrobial or anti-inflammatory activities, which could be leveraged in the development of new therapeutic agents (J. Medwid et al., 1990).

Insecticidal Applications

The synthesis and assessment of heterocycles incorporating a thiadiazole moiety have been explored for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis. This indicates the broader applicability of such compounds in agricultural sciences, potentially offering new avenues for pest control strategies (A. Fadda et al., 2017).

Pharmacological Applications

The exploration of pyridazino(4,5-b)indole-1-acetamide compounds has revealed a variety of pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Such diversity in biological activity underscores the potential of structurally similar compounds for therapeutic applications across a wide range of conditions (Dr.Valentin Habernickel, 2002).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-28-16-7-5-12(20)10-15(16)22-18(27)11-29-19-24-23-17-8-6-14(25-26(17)19)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAGEDIVVDWQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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